2-Isothiocyanatoquinoline

Description

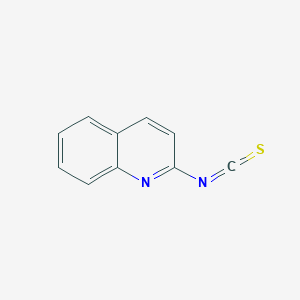

Structure

3D Structure

Properties

Molecular Formula |

C10H6N2S |

|---|---|

Molecular Weight |

186.24 g/mol |

IUPAC Name |

2-isothiocyanatoquinoline |

InChI |

InChI=1S/C10H6N2S/c13-7-11-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H |

InChI Key |

FNUDXAPMFSIHFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)N=C=S |

Origin of Product |

United States |

Foundational & Exploratory

2-Isothiocyanatoquinoline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the known and anticipated chemical properties of 2-isothiocyanatoquinoline. Due to a lack of extensive specific data for this particular isomer in publicly available literature, this document extrapolates information from the well-characterized classes of quinolines and isothiocyanates. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential biological applications of this compound. The guide covers expected physicochemical properties, general synthetic approaches, and known biological activities of related compounds, including potential mechanisms of action in anticancer and antimicrobial contexts.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of applications in medicinal chemistry, demonstrating activities such as antimalarial, antibacterial, anticancer, and anti-inflammatory effects.[1] The isothiocyanate group (-N=C=S) is a reactive functional group found in naturally occurring compounds, particularly in cruciferous vegetables, and is associated with potent antimicrobial and anticancer properties.[2][3] The combination of these two moieties in this compound suggests a molecule of significant interest for chemical and biological research. This guide aims to consolidate the available information on related compounds to provide a predictive profile for this compound.

Chemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C₁₀H₆N₂S | Based on the fusion of a quinoline ring and an isothiocyanate group. |

| Molecular Weight | 186.24 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Many aromatic isothiocyanates are solids. |

| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, chloroform, acetone) and have low solubility in water. | Based on the general solubility of aromatic and heterocyclic compounds. |

| Stability | The isothiocyanate group is reactive towards nucleophiles and the compound may be sensitive to moisture and high temperatures. | General reactivity of the isothiocyanate functional group. |

Synthesis and Reactivity

The synthesis of this compound would most likely proceed from its corresponding primary amine, 2-aminoquinoline. The most common method for converting an aromatic amine to an isothiocyanate is through the use of thiophosgene or a thiophosgene equivalent.

General Experimental Protocol for the Synthesis of Aromatic Isothiocyanates

The following is a general procedure for the synthesis of an aromatic isothiocyanate from an aromatic amine using thiophosgene. This protocol would need to be optimized for the specific synthesis of this compound.

Reaction Scheme:

Materials:

-

2-Aminoquinoline

-

Thiophosgene (CSCl₂)

-

A non-nucleophilic base (e.g., triethylamine or calcium carbonate)

-

Anhydrous organic solvent (e.g., dichloromethane, chloroform, or toluene)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

A solution of 2-aminoquinoline is prepared in an anhydrous organic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

A non-nucleophilic base is added to the solution to act as a proton scavenger.

-

The flask is cooled in an ice bath (0 °C).

-

A solution of thiophosgene in the same anhydrous solvent is added dropwise to the cooled solution of 2-aminoquinoline with vigorous stirring. The reaction is highly exothermic and the addition should be controlled to maintain the temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours), while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Safety Note: Thiophosgene is a highly toxic and corrosive reagent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Characterization

While specific spectra for this compound are not available, the expected spectroscopic features can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the quinoline ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling constants would be characteristic of a 2-substituted quinoline system. |

| ¹³C NMR | Aromatic carbons of the quinoline ring would resonate in the range of δ 120-150 ppm. The carbon of the isothiocyanate group (-N=C=S) is expected to have a characteristic chemical shift in the range of δ 130-140 ppm. |

| Infrared (IR) | A strong and characteristic absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S) is expected in the region of 2000-2200 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.24 m/z). Fragmentation patterns would likely involve the loss of the NCS group and fragmentation of the quinoline ring. |

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically reported. However, based on the known activities of quinolines and isothiocyanates, it is plausible that this compound could exhibit anticancer and antimicrobial properties.

Anticancer Activity

Isothiocyanates are known to exert anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of various signaling pathways.[2]

Figure 1: General anticancer signaling pathways of isothiocyanates.

Antimicrobial Activity

Both quinoline derivatives and isothiocyanates have demonstrated broad-spectrum antimicrobial activity.[1][3] The proposed mechanisms often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with cellular respiration. The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic residues in microbial proteins, leading to enzyme inactivation.

Figure 2: Proposed antimicrobial mechanism of this compound.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While specific experimental data remains scarce, this guide provides a solid theoretical foundation for its chemical properties, synthesis, and potential biological activities based on the well-established characteristics of quinolines and isothiocyanates. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this intriguing molecule. Researchers are encouraged to use the provided general methodologies as a starting point for their investigations, with the understanding that optimization will be necessary.

References

Spectroscopic Data and Characterization of 2-Isothiocyanatoquinoline: A Technical Overview

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed framework for the spectroscopic analysis of 2-isothiocyanatoquinoline. The document outlines the synthesis, expected spectral data, and the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the analysis of similar compounds and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.2 - 7.4 | d | 8.0 - 9.0 |

| H-4 | 8.0 - 8.2 | d | 8.0 - 9.0 |

| H-5 | 7.8 - 8.0 | d | 7.5 - 8.5 |

| H-6 | 7.5 - 7.7 | t | 7.0 - 8.0 |

| H-7 | 7.7 - 7.9 | t | 7.0 - 8.0 |

| H-8 | 8.1 - 8.3 | d | 7.5 - 8.5 |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 120 - 125 |

| C-4 | 138 - 142 |

| C-4a | 128 - 132 |

| C-5 | 129 - 133 |

| C-6 | 126 - 130 |

| C-7 | 130 - 134 |

| C-8 | 127 - 131 |

| C-8a | 148 - 152 |

| -NCS | 130 - 140 |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| -N=C=S (Isothiocyanate) | 2000 - 2100 | Strong, Broad |

| C=N (Quinoline) | 1600 - 1650 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-H (Aromatic) | 3000 - 3100 | Medium |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 170 | Molecular Ion |

| [M-NCS]⁺ | 128 | Loss of isothiocyanate group |

| [C₉H₇N-HCN]⁺ | 102 | Loss of HCN from the quinoline ring |

Experimental Protocols

The synthesis of this compound would typically proceed from its corresponding primary amine, 2-aminoquinoline. A common method involves the use of thiophosgene or a thiophosgene equivalent.[1][2][3][4]

Synthesis of this compound (General Procedure)

-

Dissolution: 2-Aminoquinoline (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane or chloroform, in a two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Base Addition: An organic base, such as triethylamine (2-3 equivalents), is added to the solution to act as a proton scavenger.

-

Thiophosgene Addition: The solution is cooled in an ice bath, and a solution of thiophosgene (1.1-1.2 equivalents) in the same solvent is added dropwise with vigorous stirring. The reaction is highly exothermic and releases HCl gas, which is neutralized by the base.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

-

¹³C NMR: The spectrum is recorded using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

-

Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For EI, a 70 eV electron beam is typically used.[5]

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The fragmentation pattern is analyzed to confirm the molecular structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition. The fragmentation of quinoline derivatives often involves the loss of HCN.[6][7][8][9][10]

Visualizations

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

- 1. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiophosgene - Wikipedia [en.wikipedia.org]

- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 8. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

The Electrophilic Reactivity of the Isothiocyanate Group in 2-Isothiocyanatoquinoline: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of the isothiocyanate functional group in the 2-isothiocyanatoquinoline scaffold. This compound serves as a versatile building block in medicinal chemistry, primarily due to the electrophilic nature of the isothiocyanate moiety, which readily reacts with a variety of nucleophiles. This reactivity profile allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. This document outlines the synthesis of the core compound, its key reactions, experimental protocols, and the biological relevance of its derivatives, presenting data in a structured and accessible format.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 2-aminoquinoline with thiophosgene (CSCl₂). This reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-Aminoquinoline, thiophosgene, dichloromethane (DCM), triethylamine (TEA).

-

Procedure:

-

Dissolve 2-aminoquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution to act as a base.

-

Slowly add a solution of thiophosgene (1.1 eq) in anhydrous DCM to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Table 1: Spectroscopic Data for this compound (Representative)

| Spectroscopic Data | Characteristic Peaks |

| IR (Infrared) | Strong, characteristic asymmetric stretch of the -N=C=S group around 2100-2040 cm⁻¹. Aromatic C-H stretching and C=C/C=N stretching bands will also be present. |

| ¹H NMR | Signals corresponding to the protons on the quinoline ring system. The chemical shifts will be in the aromatic region (typically 7.0-8.5 ppm). |

| ¹³C NMR | A characteristic signal for the isothiocyanate carbon (-N=C =S) in the range of 130-140 ppm. Signals for the carbons of the quinoline ring will also be present in the aromatic region. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₀H₆N₂S). Fragmentation patterns may show the loss of the NCS group. |

Note: The data presented is representative and may vary based on experimental conditions and instrumentation.

The Advent and Evolution of Quinoline-Based Isothiocyanates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of the quinoline scaffold, a privileged core in medicinal chemistry, with the reactive isothiocyanate group has given rise to a class of compounds with significant potential in drug discovery. Quinoline and its derivatives have a long history as key pharmacophores in a wide array of therapeutic agents, including antimalarial, anticancer, and antimicrobial drugs.[1][2] Isothiocyanates, naturally occurring in cruciferous vegetables, are well-documented for their chemopreventive and anticancer properties.[3] This technical guide delves into the discovery, history, and synthetic evolution of quinoline-based isothiocyanates, providing a comprehensive resource for researchers in the field. It outlines key synthetic methodologies, summarizes biological activities with a focus on quantitative data, and details experimental protocols for their synthesis and evaluation.

Historical Perspective and Discovery

The synthesis of aryl isothiocyanates has been a subject of chemical exploration for nearly a century.[4] Early methods for the preparation of these compounds laid the groundwork for their broader application in medicinal chemistry. One of the foundational methods for the synthesis of aryl isothiocyanates from corresponding primary amines was established in the mid-20th century. A notable early contribution to the synthesis of aryl isothiocyanates came from Dyson and Harrington in 1942, whose work on the reactions of amines provided a basis for future developments in the field.[5]

While a definitive seminal publication marking the "discovery" of the first quinoline-based isothiocyanate is not readily apparent in the historical literature, their synthesis is a logical extension of established methods for converting aromatic amines to isothiocyanates. The availability of various aminoquinolines as precursors made the synthesis of their isothiocyanate derivatives an accessible area of investigation for medicinal chemists. The primary impetus for their synthesis has been the desire to combine the recognized biological activities of the quinoline nucleus with the potent and diverse pharmacological effects of the isothiocyanate functional group.

Synthetic Methodologies

The principal route for the synthesis of quinoline-based isothiocyanates involves the conversion of an aminoquinoline precursor. The most common and historically significant reagent for this transformation is thiophosgene (CSCl₂).[4] However, due to the high toxicity of thiophosgene, several alternative and safer methods have been developed.[4]

A general and widely applicable protocol for the synthesis of aryl isothiocyanates, which can be adapted for aminoquinolines, involves the in situ generation of a dithiocarbamate salt from the reaction of the primary amine with carbon disulfide, followed by decomposition of this salt using a desulfurating agent.[6]

Key Synthetic Protocols

1. Synthesis of 8-Isothiocyanatoquinoline from 8-Aminoquinoline using Thiophosgene

This classical method provides a direct route to the isothiocyanate.

-

Experimental Protocol:

-

Dissolve 8-aminoquinoline in a suitable inert solvent such as dichloromethane or chloroform.[7]

-

Cool the solution in an ice bath.

-

Add a stoichiometric amount of thiophosgene dropwise to the stirred solution.

-

An organic base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride byproduct.[4]

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

-

2. Synthesis of Aryl Isothiocyanates via Dithiocarbamate Salts

This method avoids the use of thiophosgene and is considered a greener alternative.

-

Experimental Protocol:

-

To a solution of the aminoquinoline in a suitable solvent, add carbon disulfide and a base (e.g., triethylamine or ammonia) to form the dithiocarbamate salt in situ.[6]

-

To this mixture, add a desulfurating agent. Several reagents can be used for this step, including:

-

Tosyl Chloride: This reagent effectively mediates the decomposition of the dithiocarbamate salt.[6]

-

Hydrogen Peroxide: A greener option for the synthesis of non-chiral isothiocyanates.[4]

-

Iodine: In a biphasic water/ethyl acetate medium with sodium bicarbonate, iodine provides a rapid and high-yielding conversion.[5]

-

-

The reaction is typically stirred at room temperature and monitored by TLC.

-

Work-up and purification are performed similarly to the thiophosgene method.

-

Biological Activity and Therapeutic Potential

The conjugation of the isothiocyanate group to the quinoline scaffold has been explored for various therapeutic applications, most notably in the development of anticancer and antimicrobial agents.

Anticancer Activity

Quinoline-based isothiocyanates have demonstrated cytotoxic effects against a range of cancer cell lines. The isothiocyanate moiety is a known electrophile that can react with nucleophilic cellular targets, including cysteine residues on proteins, leading to the modulation of various signaling pathways.

-

Quantitative Data:

| Compound | Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone derivative 12e | MGC-803 (gastric cancer) | 1.38 | [1][2] |

| HCT-116 (colon cancer) | 5.34 | [1][2] | |

| MCF-7 (breast cancer) | 5.21 | [1][2] | |

| 7-methyl-8-nitro-quinoline | Caco-2 (colorectal carcinoma) | 1.87 | [8] |

| 8-nitro-7-quinolinecarbaldehyde | Caco-2 (colorectal carcinoma) | 0.53 | [8] |

| 8-Amino-7-quinolinecarbaldehyde | Caco-2 (colorectal carcinoma) | 1.140 | [8] |

| Pyrazolo[4,3-f]quinoline derivative 1M | NUGC-3 (gastric cancer) | < 8 | [9] |

| Pyrazolo[4,3-f]quinoline derivative 2E | NUGC-3 (gastric cancer) | < 8 | [9] |

| Pyrazolo[4,3-f]quinoline derivative 2P | NUGC-3 (gastric cancer) | < 8 | [9] |

Signaling Pathways

Isothiocyanates are well-known modulators of key cellular signaling pathways involved in carcinogenesis and inflammation, primarily the Keap1-Nrf2 and NF-κB pathways. While specific studies on quinoline-based isothiocyanates are emerging, the general mechanisms of isothiocyanates provide a strong basis for their mode of action.

-

Keap1-Nrf2 Pathway: Isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2.[10] Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of genes encoding for phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[11] This induction of cytoprotective genes is a key mechanism of their chemopreventive effects.

-

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation and is often constitutively active in cancer cells, promoting cell survival and proliferation.[12][13] Isothiocyanates have been shown to inhibit the NF-κB signaling pathway, often by preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm.[14][15]

Experimental Workflows and Signaling Pathway Diagrams

Experimental Workflow for Synthesis and Cytotoxicity Screening

Nrf2 Signaling Pathway Activation by Isothiocyanates

NF-κB Signaling Pathway Inhibition by Isothiocyanates

Detailed Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Cancer cell lines of interest

-

Culture medium

-

Test compound (quinoline-based isothiocyanate)

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the 4-hour incubation, add 100 µL of the solubilization solution to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Conclusion

Quinoline-based isothiocyanates represent a promising class of compounds for the development of novel therapeutic agents, particularly in the field of oncology. Their synthesis, rooted in well-established organic chemistry principles, allows for the creation of a diverse library of analogs for structure-activity relationship studies. The dual functionality of the quinoline scaffold and the isothiocyanate group provides a platform for modulating key signaling pathways involved in cancer progression and inflammation. This technical guide serves as a foundational resource for researchers, providing insights into the history, synthesis, and biological evaluation of these intriguing molecules, and aims to stimulate further investigation into their therapeutic potential.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cbijournal.com [cbijournal.com]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clinicaleducation.org [clinicaleducation.org]

Navigating the Physicochemical Landscape of 2-Isothiocyanatoquinoline: A Technical Guide to Solubility and Stability

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the critical physicochemical properties of 2-isothiocyanatoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data on the solubility and stability of this compound is not extensively available in peer-reviewed literature, this document provides a robust framework of established methodologies for determining these essential parameters. The protocols and data presentation formats outlined herein are based on the known behavior of the broader isothiocyanate class of compounds and are intended to guide researchers in their own empirical investigations of this compound.

Executive Summary

Isothiocyanates are a well-known class of compounds recognized for their biological activity. However, their utility in pharmaceutical applications is often tempered by their inherent reactivity and variable solubility. The stability of isothiocyanates is significantly influenced by factors such as pH, temperature, and the solvent matrix. Generally, they exhibit greater stability in non-aqueous, aprotic solvents and are prone to degradation in aqueous and alkaline conditions. This guide provides detailed experimental protocols for researchers to systematically determine the solubility and stability of this compound, enabling informed decisions in formulation, screening, and preclinical development.

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The following table provides a template for presenting empirically determined solubility data for this compound in a range of common laboratory and pharmaceutical solvents.

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C

| Solvent | Type | Dielectric Constant (ε) at 20°C | Predicted Solubility Category | Empirically Determined Solubility (mg/mL) |

| Water | Protic, Polar | 80.1 | Sparingly Soluble | Data to be determined |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | ~78 | Sparingly Soluble | Data to be determined |

| Ethanol | Protic, Polar | 24.55 | Soluble | Data to be determined |

| Methanol | Protic, Polar | 32.7 | Soluble | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 46.7 | Very Soluble | Data to be determined |

| Acetonitrile | Aprotic, Polar | 37.5 | Soluble | Data to be determined |

| Dichloromethane (DCM) | Aprotic, Nonpolar | 9.08 | Freely Soluble | Data to be determined |

| Ethyl Acetate | Aprotic, Moderately Polar | 6.02 | Soluble | Data to be determined |

| n-Hexane | Aprotic, Nonpolar | 1.88 | Insoluble | Data to be determined |

Stability Profile of this compound

The chemical stability of this compound is paramount for its storage, handling, and therapeutic application. Isothiocyanates are known to be susceptible to hydrolysis, particularly in aqueous and alkaline environments, and degradation can be accelerated by elevated temperatures. The following table is a template for summarizing the stability of this compound under various conditions.

Table 2: Illustrative Stability of this compound in Different Solvents and Conditions

| Solvent | Condition | Incubation Time (hours) | Remaining this compound (%) | Degradation Products Identified |

| PBS (pH 7.4) | 37°C | 0 | 100 | - |

| 2 | Data to be determined | Data to be determined | ||

| 8 | Data to be determined | Data to be determined | ||

| 24 | Data to be determined | Data to be determined | ||

| Acetonitrile | 25°C | 0 | 100 | - |

| 24 | Data to be determined | Data to be determined | ||

| 72 | Data to be determined | Data to be determined | ||

| DMSO | 25°C | 0 | 100 | - |

| 24 | Data to be determined | Data to be determined | ||

| 72 | Data to be determined | Data to be determined | ||

| Methanol | 25°C | 0 | 100 | - |

| 24 | Data to be determined | Data to be determined | ||

| 72 | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents (from Table 1).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C) using a mechanical shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After agitation, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

-

Carefully withdraw a precise aliquot of the supernatant.

-

-

Quantification:

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculate the original concentration in the saturated solution to determine the solubility in mg/mL.

-

Protocol for Stability Assessment

-

Preparation of Stock and Working Solutions:

-

Prepare a concentrated stock solution of this compound in a stable solvent (e.g., acetonitrile or DMSO).

-

Prepare working solutions by diluting the stock solution into the various solvents and buffers to be tested (from Table 2) to a final concentration suitable for analysis (e.g., 10 µg/mL).

-

-

Incubation:

-

Store the working solutions under the specified conditions (e.g., different temperatures, protection from light).

-

At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), withdraw an aliquot from each solution for analysis.

-

-

Analysis:

-

Analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from its degradation products.

-

If possible, use HPLC-MS to identify the major degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

Conclusion

The successful development of this compound as a potential therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. While specific data for this compound is sparse, the methodologies and frameworks presented in this guide provide a clear path for researchers to generate the necessary solubility and stability data. By following these established protocols, scientists can ensure the collection of high-quality, reliable data, thereby accelerating the research and development process.

Potential Biological Targets of 2-Isothiocyanatoquinoline: A Technical Guide

Disclaimer: Direct experimental data on the biological targets and specific activity of 2-Isothiocyanatoquinoline is limited in publicly available scientific literature. This guide is a comprehensive overview based on the well-established biological activities of isothiocyanates (ITCs) and quinoline derivatives. The proposed targets and pathways are therefore predictive and require experimental validation.

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the potential biological targets of this compound. By combining the known pharmacological profiles of both the isothiocyanate and quinoline moieties, we can infer a range of probable molecular interactions and cellular effects.

Introduction to this compound

This compound is a heterocyclic compound that incorporates a quinoline nucleus and a reactive isothiocyanate group. The quinoline structure is a recognized pharmacophore present in numerous compounds with a broad spectrum of biological activities, including anticancer, and anti-inflammatory effects.[1][2] Isothiocyanates are well-documented chemopreventive agents, known for their ability to modulate various cellular processes involved in carcinogenesis and inflammation.[3][4] The combination of these two moieties in this compound suggests a potential for synergistic or unique pharmacological activities.

Potential Biological Targets and Mechanisms of Action

The biological activity of this compound is likely multifaceted, targeting several key cellular pathways and proteins. These can be broadly categorized into anticancer and anti-inflammatory effects.

Anticancer Activity

The anticancer potential of this compound can be attributed to the combined effects of the quinoline and isothiocyanate groups.

Isothiocyanates are potent inducers of apoptosis in cancer cells.[3] This is often mediated through the intrinsic pathway, involving the mitochondria.

-

Bcl-2 Family Proteins: ITCs can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP).[5][6]

-

Caspase Activation: MOMP results in the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), leading to the execution of apoptosis.[5]

Isothiocyanates have been shown to cause cell cycle arrest, primarily at the G2/M phase.[3] This is often associated with the modulation of key cell cycle regulatory proteins.

-

Cyclin-Dependent Kinases (CDKs): ITCs can inhibit the activity of CDKs, such as CDK1 (Cdc2), which is crucial for the G2/M transition.

-

p21 (WAF1/CIP1): Upregulation of the CDK inhibitor p21 is a common mechanism by which ITCs induce cell cycle arrest.[3]

Both quinoline and isothiocyanate derivatives are known to modulate key signaling pathways that are often dysregulated in cancer.

-

MAPK Pathway: Isothiocyanates can modulate the activity of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[3][7]

-

PI3K/Akt Pathway: Some quinoline derivatives have been suggested to act as PI3K inhibitors, a pathway critical for cell survival and proliferation.[1][2]

-

Histone Deacetylases (HDACs): Certain isothiocyanates are known to inhibit HDACs, leading to changes in chromatin structure and gene expression, ultimately resulting in anti-tumor effects.[4]

-

Epidermal Growth Factor Receptor (EGFR) Kinase: Some styrylquinoline derivatives have been shown to inhibit EGFR kinase, a key target in cancer therapy.[8]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are likely mediated through the inhibition of pro-inflammatory enzymes and transcription factors.

-

Cyclooxygenase (COX) Enzymes: Isothiocyanates can inhibit COX enzymes, particularly the inducible COX-2, which is responsible for the production of pro-inflammatory prostaglandins.

-

Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a central regulator of inflammation. Both ITCs and some quinoline derivatives have been shown to inhibit NF-κB activation.

Nrf2-Mediated Antioxidant Response

A key mechanism of action for many isothiocyanates is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[7][9]

-

Nrf2 Activation: ITCs can react with cysteine residues on Keap1, the negative regulator of Nrf2. This leads to the dissociation of Nrf2 from Keap1 and its translocation to the nucleus.

-

ARE-Mediated Gene Expression: In the nucleus, Nrf2 binds to the ARE in the promoter region of various cytoprotective genes, including those encoding for Phase II detoxification enzymes like glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for this compound to illustrate the expected format for experimental results. These values are not based on experimental data and should be considered illustrative.

Table 1: Hypothetical IC50 Values for Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| HCT116 | Colon Cancer | 8.7 |

| A549 | Lung Cancer | 12.5 |

| PC-3 | Prostate Cancer | 7.9 |

Table 2: Hypothetical Enzyme Inhibitory Activity of this compound

| Enzyme Target | IC50 (µM) |

| COX-2 | 15.3 |

| HDAC (HeLa nuclear extract) | 9.8 |

| EGFR Kinase | 22.1 |

| PI3Kα | 18.6 |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the biological targets of this compound are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression of key apoptosis-regulating proteins.

Methodology:

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on a specific kinase (e.g., EGFR, PI3K).

Methodology:

-

Perform the assay in a 96-well plate format using a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Add the recombinant kinase, the specific substrate, and ATP to the wells.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Measure the luminescence and calculate the IC50 value.

Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows related to the action of this compound.

Caption: Predicted apoptotic pathway induced by this compound.

Caption: Predicted Nrf2-mediated antioxidant response pathway.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.org.co [scielo.org.co]

- 6. redalyc.org [redalyc.org]

- 7. Mechanism of action of isothiocyanates: the induction of ARE-regulated genes is associated with activation of ERK and JNK and the phosphorylation and nuclear translocation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with 2-Isothiocyanatoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isothiocyanatoquinoline is a fluorescent labeling reagent that contains a quinoline fluorophore and a reactive isothiocyanate group. The isothiocyanate group forms a stable covalent bond with primary amino groups, such as the N-terminal α-amino group of proteins and the ε-amino group of lysine residues, making it a useful tool for fluorescently labeling proteins. This covalent attachment allows for the sensitive and specific detection of the labeled protein in various applications, including fluorescence microscopy, flow cytometry, and immunoassays. The quinoline moiety provides the fluorescent properties to the conjugate, enabling researchers to track and quantify the labeled protein.

Principle of Reaction

The isothiocyanate group (-N=C=S) of this compound reacts with nucleophilic primary amine groups on a protein in an addition reaction to form a stable thiourea linkage. This reaction is typically carried out in a buffer with a pH between 8.5 and 9.5 to ensure that the amino groups are deprotonated and thus more nucleophilic.

Data Presentation

The following tables provide representative data that should be determined experimentally for each specific protein and labeling reaction.

Table 1: Recommended Molar Excess of this compound for Protein Labeling

| Protein Concentration | Molar Excess of this compound |

| 1-2 mg/mL | 10-20 fold |

| 2-5 mg/mL | 20-40 fold |

| 5-10 mg/mL | 40-60 fold |

Table 2: Example Calculation of Labeling Stoichiometry (Degree of Labeling - DOL)

| Parameter | Value |

| Protein Concentration | 2 mg/mL |

| Protein Molecular Weight | 150,000 g/mol |

| A280 of Conjugate | 1.2 |

| Amax of this compound | 0.8 |

| Molar Extinction Coefficient of Protein at 280 nm (εprot) | 210,000 M⁻¹cm⁻¹ |

| Molar Extinction Coefficient of this compound at Amax (εlabel) | 35,000 M⁻¹cm⁻¹ |

| Correction Factor (CF) at 280 nm | 0.3 |

| Calculated Protein Concentration | 4.95 µM |

| Calculated Degree of Labeling (DOL) | 4.6 |

Note: The molar extinction coefficient and correction factor for this compound are hypothetical and must be determined experimentally.

Experimental Protocols

Materials and Reagents

-

Protein of interest

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0

-

Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)

-

Purification column (e.g., Sephadex G-25)

-

Dialysis tubing or centrifugal ultrafiltration devices

-

Spectrophotometer

Protocol for Protein Labeling

-

Protein Preparation:

-

Dissolve the protein in the Labeling Buffer at a concentration of 1-10 mg/mL.

-

If the protein solution contains primary amine-containing substances like Tris or glycine, they must be removed by dialysis against the Labeling Buffer.

-

-

Preparation of this compound Stock Solution:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Protect the solution from light.

-

-

Labeling Reaction:

-

Slowly add the calculated amount of the this compound stock solution to the protein solution while gently stirring. The molar ratio of the labeling reagent to the protein should be optimized for each specific protein but can be started in the range of a 10- to 20-fold molar excess.

-

Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring. Protect the reaction from light by covering the container with aluminum foil.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the Quenching Buffer to the reaction mixture.

-

Incubate for 1 hour at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the protein-dye conjugate from the unreacted this compound and other byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Alternatively, purification can be achieved by dialysis or using centrifugal ultrafiltration devices.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum (Amax) of this compound.

-

Calculate the protein concentration and the DOL using the following equations:

-

Protein Concentration (M) = [A280 - (Amax * CF)] / εprot

-

Degree of Labeling (DOL) = Amax / (εlabel * Protein Concentration)

-

Where CF is the correction factor (A280 of the free dye / Amax of the free dye).

-

-

-

Storage:

-

Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.

-

Visualizations

Caption: Experimental workflow for labeling proteins with this compound.

Caption: Example of a G-protein coupled receptor signaling pathway that can be studied using a labeled protein.

Application Notes and Protocols for N-Terminal Peptide Sequencing Using 2-Isothiocyanatoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal sequencing is a critical technique in proteomics and protein characterization, providing essential information about protein identity, structure, and function. The classical method for this is the Edman degradation, which utilizes phenyl isothiocyanate (PITC) to sequentially cleave and identify amino acid residues from the N-terminus of a peptide. This document outlines the application of an alternative reagent, 2-isothiocyanatoquinoline, for N-terminal peptide sequencing. The quinoline moiety introduces a fluorescent characteristic to the labeled amino acid derivative, potentially offering enhanced sensitivity in detection compared to the traditional PITC-based method.

These notes provide a detailed, albeit theoretical, protocol for the use of this compound in N-terminal peptide sequencing, based on the established chemistry of isothiocyanates. The potential advantages of this reagent lie in the inherent fluorescence of the quinoline group, which may allow for highly sensitive detection of the released amino acid derivatives.

Principle of the Method

The sequencing chemistry with this compound follows the fundamental principles of the Edman degradation. The process consists of three main steps:

-

Coupling: The this compound reagent reacts with the free N-terminal amino group of the peptide under alkaline conditions to form a quinolylthiocarbamoyl-peptide (QTC-peptide).

-

Cleavage: Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide, releasing a thiazolinone derivative (ATZ-amino acid) and the shortened peptide.

-

Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable quinolylthiohydantoin-amino acid (QTH-amino acid). This QTH-amino acid derivative is then identified, typically by high-performance liquid chromatography (HPLC) or mass spectrometry. The cycle is repeated to sequence the subsequent amino acid residues.

Data Presentation

As this compound is a non-standard reagent for N-terminal sequencing, direct comparative quantitative data from literature is scarce. The following table presents a summary of expected performance characteristics in comparison to the standard PITC-based Edman degradation, based on the known properties of quinoline derivatives and general isothiocyanate chemistry.

| Parameter | Phenyl isothiocyanate (PITC) | This compound (Expected) | Rationale for Expected Performance |

| Detection Method | UV Absorbance (254 nm) | Fluorescence, UV Absorbance, Mass Spectrometry | The quinoline moiety is inherently fluorescent, allowing for more sensitive detection methods. |

| Sequencing Efficiency | >98% per cycle | >95% (projected) | Efficiency is dependent on the reactivity of the isothiocyanate group, which is expected to be comparable to PITC. |

| Detection Limit | 1-10 picomoles | 10-100 femtomoles (projected with fluorescence detection) | Fluorescence detection is typically orders of magnitude more sensitive than UV absorbance. |

| Analysis Time per Residue | 30-60 minutes | 30-60 minutes | The reaction and chromatography times are expected to be similar to the standard Edman degradation. |

Experimental Protocols

Materials and Reagents

-

This compound

-

Peptide sample (purified)

-

Coupling buffer: N-methylmorpholine buffer (5% v/v in water:isopropanol 1:1)

-

Anhydrous trifluoroacetic acid (TFA)

-

Heptane

-

Ethyl acetate

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Conversion solution: 25% aqueous TFA

-

Standard QTH-amino acids (for HPLC calibration)

Protocol 1: N-Terminal Labeling (Coupling Reaction)

-

Dissolve the purified peptide sample in the coupling buffer to a final concentration of 1-10 µg/µL.

-

Add a 50-fold molar excess of this compound solution (10 mg/mL in isopropanol) to the peptide solution.

-

Incubate the reaction mixture at 50°C for 30 minutes.

-

After incubation, dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.

-

Wash the dried sample twice with a mixture of heptane and ethyl acetate (1:1) to remove excess reagent and by-products.

-

Dry the sample again under vacuum.

Protocol 2: Cleavage of the N-Terminal Residue

-

Resuspend the dried QTC-peptide in anhydrous TFA.

-

Incubate at 50°C for 10 minutes to effect cleavage of the N-terminal amino acid as a thiazolinone derivative.

-

Dry the sample under a stream of nitrogen.

Protocol 3: Extraction and Conversion

-

Extract the cleaved anilinothiazolinone (ATZ) amino acid derivative with heptane. The shortened peptide remains in the reaction vessel.

-

Transfer the heptane extract to a new tube and dry it down.

-

Add the conversion solution (25% aqueous TFA) to the dried ATZ-amino acid.

-

Incubate at 50°C for 20 minutes to convert the ATZ-amino acid to the more stable quinolylthiohydantoin (QTH) amino acid derivative.

-

Dry the sample completely.

Protocol 4: Identification of the QTH-Amino Acid

-

Reconstitute the dried QTH-amino acid in a suitable solvent (e.g., acetonitrile/water).

-

Analyze the sample by reverse-phase HPLC with fluorescence and/or UV detection.

-

Identify the QTH-amino acid by comparing its retention time with that of known QTH-amino acid standards.

-

Alternatively, the reconstituted sample can be analyzed by mass spectrometry for identification based on its mass-to-charge ratio.

Visualizations

Experimental Workflow

Caption: Workflow for N-terminal peptide sequencing using this compound.

Chemical Reaction Pathway

Caption: Chemical pathway of N-terminal sequencing with this compound.

Application Notes and Protocols: 2-Isothiocyanatoquinoline as a Fluorescent Probe for Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic aromatic compounds that are foundational to the development of fluorescent probes for biological imaging. Their inherent fluorescence, coupled with a rigid structure and the potential for high quantum yields, makes them excellent scaffolds for chemosensors and labeling agents. The introduction of a reactive isothiocyanate (-N=C=S) group at the 2-position of the quinoline ring creates a versatile probe, 2-isothiocyanatoquinoline, capable of forming stable covalent bonds with primary amines on biomolecules such as proteins and antibodies. This allows for the specific and permanent labeling of cellular targets for visualization by fluorescence microscopy.

These application notes provide a comprehensive overview of the potential use of this compound as a fluorescent labeling agent. Due to the limited availability of specific data for this particular isomer, the photophysical properties presented are generalized based on known quinoline-based fluorophores. The protocols provided for synthesis, biomolecule conjugation, and cellular imaging are based on established methods for aryl isothiocyanates and fluorescent probes.

Photophysical Properties

The photophysical characteristics of quinoline-based fluorescent probes are highly dependent on their substitution pattern and the solvent environment. The data presented below are representative values for isothiocyanato-functionalized quinoline derivatives and should be considered as a guideline. Experimental determination of the specific properties of this compound is highly recommended.

| Property | Representative Value Range | Notes |

| Excitation Maximum (λex) | 320 - 380 nm | The excitation wavelength falls within the UV to near-UV range, which is compatible with standard fluorescence microscopy light sources. |

| Emission Maximum (λem) | 400 - 500 nm | The emission is typically in the blue to cyan region of the visible spectrum. |

| Molar Absorptivity (ε) | 5,000 - 20,000 M⁻¹cm⁻¹ | This indicates a moderate ability to absorb light at the excitation wavelength. |

| Quantum Yield (Φ) | 0.1 - 0.5 | The quantum yield can be significantly influenced by the local environment and conjugation to a biomolecule. |

| Stokes Shift | 80 - 120 nm | A reasonably large Stokes shift is advantageous as it minimizes the overlap between the excitation and emission spectra, leading to improved signal-to-noise ratios. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from its corresponding primary amine, 2-aminoquinoline, through two primary methods.

Method A: Thiophosgene-based Synthesis (Traditional Method)

Caution: Thiophosgene is highly toxic and corrosive. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment.

-

Dissolution: Dissolve 2-aminoquinoline (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (2 equivalents), to the solution.

-

Thiophosgene Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Method B: One-Pot Synthesis using Carbon Disulfide (Greener Alternative) [1][2]

-

Dithiocarbamate Formation: In a flask, suspend 2-aminoquinoline (1 equivalent) and potassium carbonate (2 equivalents) in water. Add carbon disulfide (1.2 equivalents) dropwise at room temperature and stir vigorously for several hours until the starting amine is consumed (monitor by TLC or HPLC).[1]

-

Desulfurization: Cool the mixture to 0°C and add a solution of a desulfurizing agent, such as cyanuric chloride (0.5 equivalents), in a suitable organic solvent like dichloromethane.[1]

-

Reaction: Stir the biphasic mixture for approximately 30 minutes.

-

Extraction and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. After solvent evaporation, purify the product by column chromatography.

Caption: Synthesis workflows for this compound.

Protocol for Protein Labeling

This protocol describes the general procedure for labeling a protein, such as an antibody, with this compound.

-

Protein Preparation: Dissolve the protein to be labeled in a bicarbonate buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) at a concentration of 1-10 mg/mL.

-

Probe Preparation: Prepare a stock solution of this compound (1-10 mg/mL) in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: While gently stirring the protein solution, add the desired molar excess of the this compound solution dropwise. The optimal molar ratio of probe to protein should be determined empirically but typically ranges from 10:1 to 20:1.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unconjugated probe by gel filtration chromatography (e.g., using a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the quinoline probe.

Caption: Workflow for labeling proteins with this compound.

Protocol for Staining of Cultured Cells

This protocol is for staining fixed and permeabilized cultured cells using a directly labeled primary antibody or for direct cell labeling.

A. Indirect Immunofluorescence Staining

-

Cell Culture: Culture cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody (unlabeled) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate the cells with the this compound-labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

-

Washing and Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the quinoline probe (e.g., DAPI or blue channel).

B. Direct Cellular Labeling

-

Cell Preparation: Harvest cells and wash them with PBS.

-

Labeling: Resuspend the cells in a serum-free medium or PBS containing 5-25 µM of this compound.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with complete culture medium to remove unbound probe.

-

Imaging: The labeled cells can then be imaged live or fixed for further analysis.

Potential Applications and Signaling Pathways

Given the reactivity of the isothiocyanate group towards primary amines, this compound can be used to label a wide array of biological targets. Potential applications in drug development and research include:

-

Visualization of Protein Localization: By conjugating the probe to an antibody specific for a protein of interest, its subcellular localization and trafficking can be studied.

-

Cell Tracking: The probe can be used to label cells for in vitro and in vivo tracking studies to monitor cell migration, proliferation, and differentiation.

-

High-Content Screening: Labeled antibodies can be used in automated microscopy platforms for high-content screening assays to assess the effects of drug candidates on cellular targets.

Hypothetical Signaling Pathway Investigation:

One potential application is in studying the translocation of a transcription factor from the cytoplasm to the nucleus upon pathway activation. For example, the NF-κB signaling pathway.

Caption: Investigating NF-κB translocation with a labeled antibody.

In this hypothetical experiment, an antibody against an NF-κB subunit would be labeled with this compound. Upon stimulation of the pathway, the translocation of the fluorescently labeled NF-κB from the cytoplasm to the nucleus can be visualized and quantified using fluorescence microscopy. This would allow for the screening of drugs that inhibit or activate this critical signaling pathway.

References

Application Note: HPLC Analysis of Amino Acids Following Derivatization with Phenyl Isothiocyanate (PITC)

An in-depth guide to the derivatization of amino acids using isothiocyanates for High-Performance Liquid Chromatography (HPLC) analysis is presented below. This document serves as a comprehensive application note and protocol for researchers, scientists, and professionals in drug development. While the user requested information specifically on 2-isothiocyanatoquinoline, the available literature predominantly details methods using a similar compound, phenyl isothiocyanate (PITC). Therefore, this guide uses PITC as a representative isothiocyanate to illustrate the principles and procedures of this derivatization technique. The methodologies described can be adapted for other isothiocyanates with appropriate optimization.

Introduction

The quantitative analysis of amino acids is crucial in various scientific fields, including biochemistry, clinical diagnostics, and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, many amino acids lack a strong chromophore, making their direct detection by UV-Vis difficult. To overcome this, a pre-column derivatization step is often employed to attach a UV-active or fluorescent tag to the amino acids.

Phenyl isothiocyanate (PITC) is a widely used derivatizing agent that reacts with the primary and secondary amino groups of amino acids to form stable phenylthiocarbamyl (PTC) derivatives. These PTC-amino acids can be readily separated by reversed-phase HPLC and detected with high sensitivity at 254 nm. This method, often referred to as the Pico-Tag™ method, offers excellent resolution and reproducibility for the analysis of a wide range of amino acids.

Principle of the Method

The derivatization reaction occurs under alkaline conditions, where the isothiocyanate group of PITC nucleophilically attacks the amino group of the amino acid. The resulting PTC-amino acid is then stabilized by acidification. The hydrophobic nature of the phenyl group enhances the retention of the polar amino acids on a reversed-phase HPLC column, allowing for their separation and quantification.

Experimental Protocols

1. Reagents and Materials

-

Amino Acid Standard Solution (e.g., 2.5 µmol/mL of each amino acid in 0.1 N HCl)

-

Phenyl isothiocyanate (PITC)

-

Derivatization Solution: Acetonitrile, PITC, and Triethylamine (TEA) in a specific ratio (e.g., 7:1:1, v/v/v)

-

Sample Drying Solution: Ethanol and Water in a 1:1 (v/v) ratio

-

Mobile Phase A: Aqueous buffer (e.g., 0.14 M sodium acetate with 0.05% triethylamine, pH 6.4)

-

Mobile Phase B: Acetonitrile/Water (e.g., 60:40, v/v)[1]

-

HPLC grade water, acetonitrile, methanol, and ethanol

-

Triethylamine (TEA)

-

Hydrochloric acid (HCl)

-

Nitrogen gas supply

-

Vacuum centrifuge or evaporator

-

HPLC system with a UV detector (254 nm), autosampler, and a reversed-phase C18 column (e.g., Pico-Tag™ column, 3.9 x 300 mm)[2]

2. Standard and Sample Preparation

-

Standard Preparation:

-

Pipette a known volume (e.g., 10-40 µL) of the amino acid standard solution into a reaction tube.

-

Add an equal volume of the Sample Drying Solution.

-

Dry the sample completely under a vacuum (e.g., using a vacuum centrifuge).

-

-

Sample Preparation (from Protein Hydrolysate):

-

Hydrolyze the protein sample using 6 N HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

After hydrolysis, remove the HCl by evaporation under a stream of nitrogen or by using a vacuum centrifuge.

-

Reconstitute the dried hydrolysate in a known volume of HPLC grade water or a suitable buffer.

-

Take an aliquot of the reconstituted hydrolysate for derivatization.

-

Add an equal volume of the Sample Drying Solution.

-

Dry the sample completely under a vacuum.

-

3. Derivatization Procedure

-

To the dried standard or sample, add 20 µL of the Derivatization Solution.

-

Vortex the tube for 10-15 seconds to ensure complete dissolution.

-

Allow the reaction to proceed at room temperature for 10-20 minutes.

-

After the reaction, remove the excess reagent and solvents under vacuum for at least 15 minutes.

-

Reconstitute the dried PTC-amino acids in a known volume of the Mobile Phase A (e.g., 100-200 µL) for HPLC analysis.

-

Vortex thoroughly and transfer the solution to an HPLC vial.

4. HPLC Analysis

-

Column: Reversed-phase C18 column (e.g., Pico-Tag™ 3.9 x 300 mm)[2]

-

Mobile Phase A: 0.14 M Sodium Acetate, 0.05% Triethylamine, pH 6.4[1]

-

Mobile Phase B: Acetonitrile/Water (60:40, v/v)[1]

-

Flow Rate: 1.1 mL/min[1]

-

Injection Volume: 10-20 µL

-

Column Temperature: 35-45°C

-

Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic PTC-amino acids. An example gradient is provided in the table below.[1]

Data Presentation

Table 1: HPLC Gradient for Separation of PTC-Amino Acids

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 8.0 | 90 | 10 |

| 10.0 | 70 | 30 |

| 12.0 | 70 | 30 |

| 18.0 | 52 | 48 |

| 20.0 | 0 | 100 |

| 25.0 | 0 | 100 |

| 28.0 | 90 | 10 |

| 35.0 | 90 | 10 |

This is an example gradient and may require optimization based on the specific column and HPLC system used.[1]

Table 2: Performance Characteristics of the PITC Derivatization Method

| Parameter | Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 6.9 - 14.3 ng/mL[1] |

| Precision (RSD) | 1.33 - 3.88%[1] |

| Analysis Time | Approximately 12-35 minutes per sample[1][2] |

Visualizations

Caption: Derivatization reaction of an amino acid with PITC.

Caption: Workflow for HPLC analysis of amino acids via PITC derivatization.

Pre-column derivatization with phenyl isothiocyanate followed by reversed-phase HPLC is a robust and sensitive method for the quantitative analysis of amino acids. The protocol described provides a reliable framework for researchers. While this guide focuses on PITC, the principles can be extended to other isothiocyanate reagents like this compound, with the understanding that reaction conditions and HPLC parameters will require specific optimization.

References

Application of 2-Isothiocyanatoquinoline in Proteomics Research: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of reactive compounds known for their ability to covalently modify proteins, primarily through reactions with nucleophilic amino acid residues such as cysteine and lysine. This reactivity has made them valuable tools in chemical biology and proteomics for applications ranging from protein labeling to the identification of drug targets. 2-Isothiocyanatoquinoline, with its quinoline moiety, presents potential for use as a fluorescent or affinity-based probe in proteomics workflows. However, it is crucial to note that at the time of this writing, specific applications and detailed protocols for this compound in proteomics research are not extensively documented in scientific literature.

This document, therefore, provides a generalized framework and a set of adaptable protocols based on the known reactivity of isothiocyanates and standard proteomics techniques. The methodologies outlined below are intended to serve as a starting point for researchers interested in exploring the potential of this compound as a novel proteomics reagent. All protocols will require optimization for specific experimental contexts.

Principle of Reactivity

The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophiles within proteins. The primary targets are the thiol group of cysteine residues and the ε-amino group of lysine residues.

-

Reaction with Cysteine: At a pH range of approximately 6.0-8.0, the thiol group of cysteine is the preferential target, forming a dithiocarbamate linkage.

-